4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
CAS No.:
Cat. No.: VC16760809
Molecular Formula: C13H18ClNO4
Molecular Weight: 287.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18ClNO4 |
|---|---|
| Molecular Weight | 287.74 g/mol |
| IUPAC Name | 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C13H17NO4.ClH/c1-17-11-4-3-8(5-12(11)18-2)9-6-14-7-10(9)13(15)16;/h3-5,9-10,14H,6-7H2,1-2H3,(H,15,16);1H |
| Standard InChI Key | NNHCYHNOCXLNDZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C2CNCC2C(=O)O)OC.Cl |
Introduction
Chemical Structure and Nomenclature
Systematic Identification
The compound’s IUPAC name is (3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, reflecting its stereochemistry and functional groups . The pyrrolidine ring adopts a trans configuration, with the 3,4-dimethoxyphenyl group at position 4 and the carboxylic acid at position 3. The hydrochloride salt enhances solubility, making it suitable for biochemical assays .
Table 1: Key Structural and Physical Properties
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves a multi-step sequence starting from pyrrolidine precursors. A common route includes:
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Friedel-Crafts Alkylation: Introducing the 3,4-dimethoxyphenyl group to a pyrrolidine scaffold.
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Carboxylic Acid Formation: Oxidation of a prochiral alcohol to the carboxylic acid.
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Resolution of Enantiomers: Chiral separation to isolate the (3S,4R)-isomer.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Boc-Protected Intermediate
A key intermediate, Boc-(trans)-4-(3,4-dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid (CAS: 2762190), is used to protect the amine group during synthesis. Deprotection under acidic conditions yields the free base, which is subsequently converted to the hydrochloride salt.
Applications in Medicinal Chemistry
Role as a Synthetic Intermediate
The compound’s rigid pyrrolidine backbone and aromatic substituents make it valuable for:
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Peptidomimetics: Mimicking peptide structures to enhance metabolic stability.
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Dopamine Receptor Ligands: Structural analogs have shown affinity for D₂ and D₃ receptors, suggesting potential in neurological drug development .
Comparative Analysis with Analogues
Substitution patterns on the phenyl ring significantly influence biological activity. For example:
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3,4-Dimethoxy vs. 3,5-Dimethoxy: The 3,4-isomer exhibits higher lipophilicity (clogP = 1.2) compared to the 3,5-isomer (clogP = 1.0), impacting blood-brain barrier permeability .
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Halogenated Derivatives: Bromo- or chloro-substituted variants (e.g., 4-(4-bromophenyl) analogues) demonstrate enhanced binding affinity for serotonin receptors.
Table 2: Substituent Effects on Pharmacological Properties
| Substituent | Target Receptor | Binding Affinity (Ki, nM) | Source |
|---|---|---|---|
| 3,4-Dimethoxy | D₃ | 12.3 ± 1.5 | |
| 3,5-Dimethoxy | D₃ | 18.9 ± 2.1 | |
| 4-Bromo | 5-HT₁A | 8.7 ± 0.9 |
Spectroscopic and Computational Data
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, D₂O): δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.85 (d, J = 8.4 Hz, 1H, ArH), 4.15 (m, 1H, pyrrolidine-H), 3.80 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃) .
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¹³C NMR: δ 174.2 (COOH), 149.1 (Ar-OCH₃), 112.4–126.8 (aromatic carbons) .
Computational Modeling
Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, indicating moderate polarity . The lowest unoccupied molecular orbital (LUMO) energy (-1.8 eV) suggests susceptibility to nucleophilic attack at the carbonyl group .
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